molecular formula C24H23N5O3S2 B2769528 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898418-74-1

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2769528
CAS No.: 898418-74-1
M. Wt: 493.6
InChI Key: YWSVAGPBHZIMOI-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of furan, thiophene, piperazine, and thiazolotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolotriazole core, followed by the introduction of the furan and thiophene groups through coupling reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final product is obtained after purification through techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Additionally, the use of green chemistry principles to reduce waste and improve the sustainability of the production process would be considered .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the nitro groups can yield corresponding amines .

Scientific Research Applications

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-(4-piperazin-1-yl-phenyl)-methanone: Shares the furan and piperazine moieties but lacks the thiazolotriazole core.

    Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine: Contains a furan ring and piperazine but differs in the other substituents.

Uniqueness

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-31-17-8-6-16(7-9-17)27-10-12-28(13-11-27)20(19-5-3-15-33-19)21-23(30)29-24(34-21)25-22(26-29)18-4-2-14-32-18/h2-9,14-15,20,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVAGPBHZIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CS3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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